1,4-Dimethoxy-2,5-dinitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

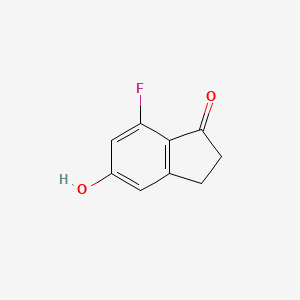

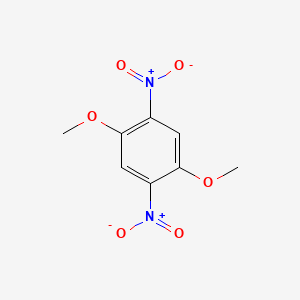

1,4-Dimethoxy-2,5-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O6 . It has a molecular weight of 228.16 g/mol and an exact mass of 228.038236 g/mol .

Synthesis Analysis

The synthesis of this compound involves the nitration of 1,4-dimethoxybenzene . The non-purified mixture of dinitro isomers obtained from this process was heated in piperidine, leading to the isolation of a novel but minor adduct, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, in 15% yield . When using purified this compound with piperidine and pyrrolidine, the yields of nucleophilic aromatic substitution adducts are high, giving 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine in 76% and 82% yield, respectively .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. It has been reported that this compound has spectra including 1 NMR, 1 FTIR, and 1 UV-Vis .Chemical Reactions Analysis

The chemical reactions involving this compound primarily include nucleophilic aromatic substitution reactions . The reaction with piperidine and pyrrolidine leads to the formation of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine .科学的研究の応用

1. Precursor for Schiff Base Macrocycles

1,4-Dimethoxy-2,5-dinitrobenzene derivatives are significant in synthesizing Schiff base macrocycles and various other molecules. DFT analysis of their regioselective dinitration indicates a single electron transfer (SET) process as a part of the reaction mechanism (Shopsowitz, Lelj, & MacLachlan, 2011).

2. Synthesis of Medical Intermediate Molecules

This compound is used in the synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, an important component in treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).

3. Building Blocks for Imidazobenzo(hydro)quinones

Hydrogenation of dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis results in compounds like 3,6-dimethoxybenzene-1,2-diamine, a crucial building block for preparing imidazobenzo(hydro)quinones (Besset & Morin, 2009).

4. Electrochemical Studies

The electrochemical behavior of this compound and its radical anions has been studied extensively, providing insights into the charge localization and mixed valence species characteristics (Telo, Jalilov, & Nelsen, 2011).

5. Oxidation to Benzoquinones

Fused 1,4-dimethoxybenzenes, including this compound, can be oxidized to benzoquinones, demonstrating controlled reactions between bromination and oxidative demethylation (Kim, Choi, Lee, & Chi, 2001).

6. Catholyte Materials for Non-aqueous Redox Flow Batteries

1,4-Dimethoxybenzene derivatives serve as catholytes in non-aqueous redox flow batteries, featuring high open-circuit potentials and excellent electrochemical reversibility. Novel catholyte molecules with improved stability and solubility have been developed using these derivatives (Zhang et al., 2017).

7. Bromination and Conversion into Sulfur-functionalised Benzoquinones

The bromination of this compound leads to the synthesis of sulfur-containing quinone derivatives, important in various chemical syntheses (Aitken, Jethwa, Richardson, & Slawin, 2016).

作用機序

Target of Action

The primary target of 1,4-Dimethoxy-2,5-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

this compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the pathway of electrophilic aromatic substitution . The electrophilic aromatic substitution reaction is a two-step mechanism. The first step involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals or substances could potentially affect the compound’s action, efficacy, and stability. Additionally, factors such as temperature and pH could also play a role in the compound’s reactivity and stability .

特性

IUPAC Name |

1,4-dimethoxy-2,5-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJRSHHELGUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)

![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)

![N-(2-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2897860.png)